2-Hydroxy-4-(propan-2-yl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives represent a cornerstone class of aromatic compounds with extensive applications and a rich history in chemical research. The simplest aromatic carboxylic acid, benzoic acid, serves as a precursor for a vast array of substances used in food preservation, medicine, and industrial synthesis. The functionalization of the benzene (B151609) ring with hydroxyl groups gives rise to hydroxybenzoic acids, a subgroup of significant importance.

Prominent members of this family include 2-hydroxybenzoic acid, commonly known as salicylic (B10762653) acid, the precursor to aspirin, and 4-hydroxybenzoic acid, the parent compound for parabens, which are widely used as preservatives. mdpi.com The position and nature of substituents on the aromatic ring profoundly influence the chemical and biological properties of these molecules. The introduction of alkyl groups, such as the isopropyl group in 2-Hydroxy-4-(propan-2-yl)benzoic acid, can alter properties like lipophilicity, which in turn can affect its reactivity and biological interactions. This compound is a structural analog of salicylic acid, with an isopropyl group located at the para position relative to the carboxyl group.

Significance in Contemporary Chemical and Biological Sciences

While this compound is not as extensively studied as its close relatives, its structure suggests potential significance. The combination of a salicylic acid moiety with a lipophilic isopropyl group presents an interesting target for research in medicinal chemistry and material science. The known biological activities of similar compounds, such as the anti-inflammatory properties of salicylic acid derivatives and the antimicrobial effects of various phenolic acids, provide a strong rationale for investigating this molecule. ontosight.aiglobalresearchonline.net Research into such niche derivatives contributes to a deeper understanding of structure-activity relationships and may lead to the discovery of novel agents with tailored properties.

Chemical Profile

The fundamental identity and physicochemical properties of this compound are summarized below.

IUPAC Name: this compound sigmaaldrich.comphytohub.eu

Synonyms: 2-Hydroxy-4-isopropylbenzoic acid, 4-Isopropyl-2-hydroxybenzoic acid

CAS Registry Number: 20154-41-0 sigmaaldrich.comphytohub.eubldpharm.com

Molecular Formula: C₁₀H₁₂O₃ phytohub.eu

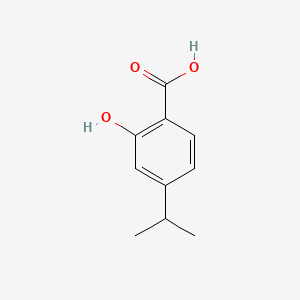

Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and an isopropyl group (-CH(CH₃)₂) at position 4. The ortho-positioning of the hydroxyl and carboxyl groups is a key feature, characteristic of a salicylic acid derivative.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 180.20 g/mol bldpharm.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 93-96 °C sigmaaldrich.com |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis and Manufacturing

While specific industrial-scale manufacturing processes for this compound are not widely documented, its synthesis can be achieved through well-established methods in organic chemistry.

The most plausible and direct laboratory and industrial route is the Kolbe-Schmitt reaction . wikipedia.orgorganic-chemistry.org This chemical reaction is a standard method for synthesizing aromatic hydroxy acids. ontosight.ailscollege.ac.in The process would involve the following steps:

Phenoxide Formation: The starting material, 4-isopropylphenol, is treated with a strong base, such as sodium hydroxide (B78521), to form the corresponding sodium 4-isopropylphenoxide. nih.govwikipedia.org

Carboxylation: The resulting phenoxide is then heated with carbon dioxide under high pressure. The phenoxide ion undergoes nucleophilic addition to carbon dioxide. youtube.com

Acidification: The product, a sodium salt of the carboxylic acid, is treated with a strong acid (e.g., sulfuric acid) to protonate the carboxylate and phenoxide groups, yielding the final product, this compound.

The Kolbe-Schmitt reaction generally favors ortho-carboxylation, especially with sodium phenoxides, which makes it a suitable method for producing this particular isomer. wikipedia.orgyoutube.com

Chemical Reactivity and Derivatives

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the aromatic ring.

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols to form esters and reaction with amines (often via an acid chloride intermediate) to form amides.

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is lower than that of the carboxylic acid.

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and isopropyl groups. Potential substitution reactions would likely be directed to the positions ortho and para to these activating groups.

These reactive sites allow the compound to serve as a versatile starting material for the synthesis of a variety of derivatives. While specific derivatives are not prominent in the literature, its structure is analogous to other dihydroxybenzoic acids which have been used to create a range of amide and ester derivatives. google.com

Applications in Chemical Synthesis

This compound is a valuable building block for more complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a phenol (B47542), allows for selective reactions at either site. It can be used as a synthon in multi-step syntheses in the pharmaceutical, agrochemical, and dye industries. The presence of the isopropyl group increases its lipophilicity compared to salicylic acid, a feature that can be exploited to modify the properties of target molecules.

Biological and Pharmacological Activities

There is limited direct research on the biological activities of this compound itself. However, its structural similarity to other well-studied hydroxybenzoic acids allows for informed hypotheses about its potential biological profile.

Many phenolic acids and their derivatives are known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory activities. mdpi.comglobalresearchonline.netresearchgate.netscispace.com

Potential Antimicrobial Activity: 4-Hydroxybenzoic acid and its esters (parabens) are well-known for their antimicrobial properties, effective against various bacteria and fungi. ijpbp.comnih.gov The mechanism is often attributed to the disruption of microbial cell membranes. It is plausible that this compound could exhibit similar properties.

Potential Anti-inflammatory Activity: The structural isomer, 2-hydroxy-3-isopropylbenzoic acid, has been shown to have anti-inflammatory and analgesic effects, believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to its parent compound, salicylic acid. ontosight.ai Given that this compound shares the core salicylic acid structure, it is a strong candidate for possessing anti-inflammatory properties.

The following table summarizes the documented activities of structurally related compounds, providing a basis for the potential areas of investigation for this compound.

| Compound | Class | Documented Biological Activity |

| 4-Hydroxybenzoic acid | Hydroxybenzoic Acid | Antimicrobial, Antifungal, Antiviral, Anti-inflammatory, Antioxidant globalresearchonline.netresearchgate.netnih.gov |

| 2-Hydroxybenzoic acid (Salicylic Acid) | Hydroxybenzoic Acid | Anti-inflammatory, Analgesic, Keratolytic |

| 2-Hydroxy-3-isopropylbenzoic acid | Isopropyl-substituted Salicylic Acid | Anti-inflammatory, Analgesic (potential COX inhibitor) ontosight.ai |

| Parabens (Esters of 4-Hydroxybenzoic acid) | Hydroxybenzoic Acid Esters | Broad-spectrum antimicrobial agents scispace.com |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKBRMHTGGMYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942201 | |

| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20154-41-0 | |

| Record name | Benzoic acid, 2-hydroxy-4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020154410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 4 Propan 2 Yl Benzoic Acid and Analogues

Established Synthetic Pathways for the Core Structure

The creation of the fundamental 2-Hydroxy-4-(propan-2-yl)benzoic acid structure relies on well-documented organic reactions, which can be optimized for efficiency.

A primary and well-established method for synthesizing aromatic hydroxy acids, including the target compound, is the Kolbe-Schmitt reaction. wikipedia.orgquora.com This carboxylation reaction converts a phenol (B47542) into a hydroxybenzoic acid using a base, carbon dioxide, and subsequent acid work-up. quora.comjk-sci.com

The synthesis of this compound via this pathway begins with the precursor 3-isopropylphenol (B134271). nih.govthegoodscentscompany.com The process involves the following key steps:

Deprotonation: The phenolic hydroxyl group of 3-isopropylphenol is deprotonated by a strong base, typically sodium hydroxide (B78521) (NaOH), to form the more reactive sodium 3-isopropylphenoxide. quora.comyoutube.com

Carboxylation: The resulting phenoxide is then heated with carbon dioxide (CO2) under high pressure (typically 100 atm) and elevated temperature (around 125 °C). wikipedia.org The phenoxide ion undergoes electrophilic aromatic substitution with carbon dioxide, which acts as a weak electrophile. quora.comyoutube.com The choice of alkali metal hydroxide can influence the regioselectivity; sodium ions tend to favor ortho-carboxylation, which is desired for this synthesis. jk-sci.com

Acidification: The product of the carboxylation, sodium 4-isopropylsalicylate, is treated with a strong acid, such as sulfuric acid (H2SO4), to protonate the carboxylate and phenoxide groups, yielding the final this compound product. wikipedia.orgyoutube.com

For this reaction to be successful, it is crucial that the reactants and solvents are thoroughly dried, as the presence of water can significantly decrease the product yield. jk-sci.com

| Step | Reactants | Reagents & Conditions | Product |

| 1. Deprotonation | 3-Isopropylphenol | Sodium Hydroxide (NaOH) | Sodium 3-isopropylphenoxide |

| 2. Carboxylation | Sodium 3-isopropylphenoxide | Carbon Dioxide (CO2), ~125°C, ~100 atm | Sodium 4-isopropylsalicylate |

| 3. Acidification | Sodium 4-isopropylsalicylate | Sulfuric Acid (H2SO4) | This compound |

To improve reaction efficiency, reduce solvent waste, and simplify post-treatment processes, molten state synthesis has been explored for related hydroxybenzoic acid derivatives. This technique involves heating solid reactants until they are in a molten state, allowing the reaction to proceed without a large volume of solvent.

In a patented method for a related compound, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, the reactants 3-N,N-diethylaminophenol and phthalic anhydride (B1165640) are heated to a molten state (100-130°C). The reaction proceeds rapidly, converting the bulk of the raw materials into a solid product. A very small amount of a high-boiling solvent like toluene (B28343) can be added to disperse the solid and further increase the conversion rate. This approach significantly reduces the use of organic solvents, shortens reaction times, and simplifies product work-up, aligning with green chemistry principles by minimizing environmental pollution.

Synthesis of Chemically Modified Analogues and Derivatives

The core structure of this compound can be chemically modified to produce a wide range of analogues and derivatives. These modifications can be achieved through direct functionalization or by synthesis from complex natural precursors.

The hydroxyl and carboxylic acid groups on the this compound ring serve as reactive sites for various functionalization reactions. These modifications allow for the creation of libraries of compounds with diverse structures. schenautomacao.com.br

Common strategies include:

Esterification: The carboxylic acid group can be converted to an ester. For example, reacting salicylic (B10762653) acid derivatives with acetic anhydride in the presence of an acid catalyst (like sulfuric or phosphoric acid) produces acetylsalicylic acid analogues. miracosta.edu This is a standard method for creating ester derivatives.

Etherification: The phenolic hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. schenautomacao.com.br This involves deprotonating the hydroxyl group with a base and reacting the resulting alkoxide with an alkyl halide. This strategy allows for the introduction of various alkyl or aryl side chains, which can influence the molecule's properties. schenautomacao.com.br

| Reaction Type | Functional Group Targeted | Typical Reagents | Resulting Derivative |

| Esterification | Carboxylic Acid (-COOH) | Alcohol, Acid Catalyst | Ester (-COOR) |

| Etherification | Hydroxyl (-OH) | Base, Alkyl Halide | Ether (-OR) |

| Amidation | Carboxylic Acid (-COOH) | Amine, Coupling Agent | Amide (-CONR2) |

Gossypol (B191359), a naturally occurring polyphenolic aldehyde from the cotton plant, serves as a complex scaffold for the synthesis of unique derivatives. nih.govresearchgate.net While not a direct precursor for breaking down into simple benzoic acids, its structure, which contains isopropyl and hydroxyl functional groups, provides a starting point for creating structurally complex analogues. researchgate.netsemanticscholar.org

The chemical modification of gossypol is a key strategy to reduce its inherent toxicity and enhance potential therapeutic activities. researchgate.net Synthetic chemists have focused on modifying its aldehyde and hydroxyl groups. researchgate.net For instance, the aldehyde groups can be converted into imines (Schiff bases) by reacting gossypol with various amines, a modification that can reduce toxicity while potentially increasing pharmacological action. researchgate.net Other derivatives, such as apogossypol (B560662) and gossypolone, are synthesized through structural modifications to explore structure-activity relationships. researchgate.netpsu.edu These efforts aim to develop novel compounds based on the gossypol backbone rather than using it as a source for simple aromatic acids. semanticscholar.orgpsu.edu

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid and its derivatives to create more sustainable and environmentally friendly processes. rsc.org These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Renewable Feedstocks: There is growing research into producing aromatic compounds from biomass resources as a sustainable alternative to petroleum-based starting materials. rsc.orgescholarship.org For instance, methods have been developed to synthesize benzoic acid from glucose-derived materials like quinic acid and shikimic acid. escholarship.org Similarly, aminobenzoic acids can be produced via fermentation from simple carbon sources like glucose, replacing traditional chemical synthesis from petroleum precursors. mdpi.com

Eco-Friendly Catalysis and Reagents: The use of stoichiometric amounts of hydrogen peroxide with a recyclable selenium-containing catalyst in water provides a green method for oxidizing aldehydes to carboxylic acids under mild conditions, avoiding organic solvents. mdpi.com

Energy-Efficient Processes: Novel methods such as the Solar Thermal Electrochemical Process (STEP) have been demonstrated for the synthesis of benzoic acid. rsc.org This process uses solar heat to lower the required voltage for the electrolysis of toluene, making the synthesis fully driven by solar energy and reducing the carbon footprint. rsc.org

Use of Safer Solvents: A primary goal of green chemistry is to replace hazardous organic solvents. The use of water as a solvent or employing solvent-free techniques like molten state reactions significantly reduces environmental impact. mdpi.com

Advanced Spectroscopic and Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-Hydroxy-4-(propan-2-yl)benzoic acid, ¹H and ¹³C NMR are the primary methods for elucidating the hydrogen and carbon frameworks, respectively.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, the hydroxyl proton, and the carboxylic acid proton.

Aromatic Protons: The substitution pattern on the benzene (B151609) ring will give rise to a characteristic splitting pattern. For a 1,2,4-trisubstituted ring as in the target molecule, three signals are expected in the aromatic region (typically δ 6.5-8.0 ppm).

Isopropyl Group: This group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃)₂.

Hydroxyl and Carboxylic Acid Protons: These protons are acidic and their signals are often broad. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The carboxylic acid proton is typically found far downfield (δ 10-13 ppm).

Table 1: Predicted ¹H NMR Data for this compound based on Analogous Compounds

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| (CH₃)₂-CH | ~1.2 - 1.3 | Doublet (d) | 6H |

| (CH₃)₂-CH | ~3.0 - 3.3 | Septet (sept) | 1H |

| Aromatic H-3 | ~6.8 - 7.0 | Doublet (d) | 1H |

| Aromatic H-5 | ~6.7 - 6.9 | Doublet of doublets (dd) | 1H |

| Aromatic H-6 | ~7.7 - 7.9 | Doublet (d) | 1H |

| -OH | Variable (Broad) | Singlet (s) | 1H |

| -COOH | >10 (Broad) | Singlet (s) | 1H |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ten distinct signals are expected in the ¹³C NMR spectrum.

Data from the related compound 4-isopropylbenzoic acid can be used to estimate the chemical shifts for the carbon atoms in the target molecule. The presence of the hydroxyl group at the C-2 position is expected to significantly influence the chemical shifts of the aromatic carbons, particularly C-1, C-2, and C-3, due to its strong electron-donating effect.

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is typically observed in the range of δ 165-185 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbons directly attached to the hydroxyl and carboxyl groups (C-2 and C-1) will be the most deshielded.

Isopropyl Carbons: The methine carbon will appear around δ 30-40 ppm, while the two equivalent methyl carbons will be observed at a higher field, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound based on Analogous Compounds

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~170 - 175 |

| C-1 | ~115 - 120 |

| C-2 | ~158 - 162 |

| C-3 | ~110 - 115 |

| C-4 | ~150 - 155 |

| C-5 | ~118 - 122 |

| C-6 | ~130 - 135 |

| (CH₃)₂-C H | ~34 - 38 |

| (C H₃)₂-CH | ~22 - 25 |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal Complexes

While no metal complexes of this compound are reported in the available literature, this ligand, with its carboxylate and phenoxide moieties, is a prime candidate for forming complexes with various metals, including tin (Sn). ¹¹⁹Sn NMR is a highly effective technique for characterizing the structure and bonding in organotin compounds.

The chemical shift (δ) in ¹¹⁹Sn NMR is very sensitive to the coordination number of the tin atom and the nature of the substituents. Generally, an increase in the coordination number at the tin center leads to a significant upfield shift (to more negative ppm values).

For a hypothetical organotin(IV) complex of this compound, the coordination of the carboxylate group to a tin center would result in a characteristic ¹¹⁹Sn chemical shift. For instance, in many organotin(IV) carboxylates, the tin atom can adopt coordination numbers from four to seven. A tetrahedral (four-coordinate) geometry would result in a chemical shift in the range of approximately +200 to -60 ppm, while a trigonal bipyramidal (five-coordinate) or octahedral (six-coordinate) geometry would lead to shifts in the range of -90 to -400 ppm.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The positions of the absorption bands correspond to the frequencies of the molecular vibrations and are characteristic of specific functional groups.

For this compound, characteristic IR absorption bands are expected for the O-H, C-H, C=O, and C=C bonds. Data from related compounds such as p-hydroxybenzoic acid can be used to assign these bands. researchgate.net

O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch typically appears as a very broad band in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. The phenolic O-H stretch is usually a sharper band around 3200-3600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹.

C=O Stretching: The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption band typically found in the region of 1680-1710 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenol (B47542) will appear in the 1200-1320 cm⁻¹ region.

Table 3: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic) | -COOH | 2500 - 3300 (Broad) |

| O-H Stretch (Phenolic) | Ar-OH | 3200 - 3600 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Isopropyl | 2850 - 2970 |

| C=O Stretch | -COOH | 1680 - 1710 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | -COOH and Ar-OH | 1200 - 1320 |

Note: This table is based on characteristic group frequencies and data from analogous compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly useful for studying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring and the isopropyl group vibrations.

Based on studies of similar molecules like salicylic (B10762653) acid, prominent Raman bands would be expected for the C=C stretching of the benzene ring and the C=O stretching of the carboxylic acid. The symmetric breathing mode of the aromatic ring usually gives a strong and sharp signal.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected to produce strong bands in the 1580-1640 cm⁻¹ region.

C=O Stretching: The carbonyl stretch of the carboxylic acid group will also be visible, typically around 1630-1660 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching is expected around 3070 cm⁻¹.

Table 4: Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | ~3075 |

| C=O Stretch | -COOH | ~1635 |

| C=C Stretch | Aromatic Ring | ~1580 - 1620 |

| Ring Breathing Mode | Aromatic Ring | Strong, characteristic band |

| C-C in-plane bending | Aromatic Ring | ~770 - 1160 |

Note: This table is based on data from salicylic acid and other benzoic acid derivatives. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol . nih.gov

Upon ionization in a mass spectrometer, typically through electron ionization (EI), the molecule forms a molecular ion (M⁺•). The stability of this ion and its subsequent fragmentation are dictated by the molecule's functional groups. The fragmentation of aromatic carboxylic acids is well-characterized. libretexts.org For this compound, the fragmentation is expected to proceed through several key pathways. A primary fragmentation involves the loss of the isopropyl group ([M-43]⁺), a common cleavage for alkyl-substituted aromatic rings. Another significant fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical ([M-17]⁺) or the entire carboxyl group ([M-45]⁺). libretexts.org The presence of the hydroxyl group can also lead to the loss of a water molecule ([M-18]⁺).

The resulting fragments provide a characteristic fingerprint that aids in the structural confirmation of the molecule. The relative intensities of these fragment ions can offer further insight into the stability of the resulting carbocations and radical species.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺• (Molecular Ion) | - |

| 165 | [M - CH₃]⁺ | •CH₃ (15 Da) |

| 163 | [M - OH]⁺ | •OH (17 Da) |

| 137 | [M - C₃H₇]⁺ | •C₃H₇ (43 Da) |

| 135 | [M - COOH]⁺ | •COOH (45 Da) |

| 121 | [C₇H₅O₂]⁺ | C₃H₇O (59 Da) |

X-ray Crystallography for Three-Dimensional Structure Determination

While a specific crystal structure determination for this compound is not detailed in the available literature, the application of this technique would yield critical structural parameters. The analysis would reveal the planarity of the benzoic acid ring and the orientation of the hydroxyl, carboxyl, and isopropyl substituents. A key feature of interest would be the potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid group, a common feature in salicylic acid derivatives. Such an interaction would influence the conformation of the carboxyl group relative to the aromatic ring. nih.gov The crystal packing would likely be dominated by intermolecular hydrogen bonds between the carboxylic acid moieties of adjacent molecules, often leading to the formation of centrosymmetric dimers. nih.gov

| Crystallographic Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | To be determined |

| Space Group | Describes the symmetry of the unit cell. | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal. | To be determined |

| Z Value | The number of molecules per unit cell. | To be determined |

| Hydrogen Bonding | Details of intra- and intermolecular hydrogen bonds. | Expected O-H···O interactions |

Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.gov It maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of close contacts between neighboring molecules.

Given the functional groups present, the analysis would be expected to reveal dominant O···H/H···O interactions, corresponding to the strong hydrogen bonds formed by the carboxylic acid and hydroxyl groups. These interactions would likely appear as distinct "spikes" on the 2D fingerprint plot. mdpi.com Other significant contacts would include H···H interactions, arising from the numerous hydrogen atoms on the aromatic ring and isopropyl group, and C···H/H···C interactions, which can be indicative of weaker C-H···π stacking. nih.gov The relative percentages of these contacts provide a quantitative measure of the forces stabilizing the crystal structure.

| Interaction Type | Description | Anticipated Contribution |

|---|---|---|

| O···H / H···O | Represents hydrogen bonding interactions. | High |

| H···H | Represents contacts between hydrogen atoms. | Significant |

| C···H / H···C | Represents van der Waals and potential C-H···π interactions. | Moderate |

| C···C | Represents potential π-π stacking interactions. | Low to Moderate |

| O···C / C···O | Represents contacts between oxygen and carbon atoms. | Low |

Investigations of Biological Activities and Mechanistic Insights

Antimicrobial Activity Research

While specific studies detailing the antimicrobial spectrum of 2-Hydroxy-4-(propan-2-yl)benzoic acid are limited in the reviewed literature, the activity of structurally related phenolic acids, such as other hydroxybenzoic acid derivatives, provides a basis for its potential efficacy. The antimicrobial action of such compounds is often attributed to their chemical structure, including the presence of a carboxyl group and hydroxyl substituents on the aromatic ring.

Antibacterial Efficacy Studies (e.g., against Gram-positive and Gram-negative bacterial strains)

Direct minimum inhibitory concentration (MIC) values for this compound against specific Gram-positive and Gram-negative bacteria were not found in the available literature. However, studies on related hydroxybenzoic acids indicate a potential for antibacterial activity. For instance, 4-hydroxybenzoic acid has demonstrated activity against both Gram-positive and some Gram-negative bacteria. globalresearchonline.netdergipark.org.trnih.gov The effectiveness of phenolic compounds is often linked to their lipophilicity, which allows them to interact with and disrupt the bacterial cell membrane. mdpi.com The isopropyl group in this compound would increase its lipophilicity compared to unsubstituted hydroxybenzoic acid, which may enhance its ability to penetrate bacterial cell walls.

Generally, benzoic acid derivatives tend to show greater efficacy against Gram-positive bacteria than Gram-negative bacteria. mdpi.com The complex outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often presents a significant barrier to the entry of antimicrobial compounds.

Antifungal Activity Studies (e.g., against pathogenic fungal strains)

Elucidation of Antimicrobial Mechanisms of Action (e.g., membrane interaction)

The precise antimicrobial mechanism of this compound has not been specifically elucidated in the available research. However, the mechanism for phenolic compounds and benzoic acid derivatives is generally understood to involve the disruption of microbial cell membrane integrity. mdpi.comnih.govnih.gov These molecules, particularly in their undissociated form, can penetrate the lipid bilayer of the cell membrane. Once inside the cytoplasm, which has a higher pH, they dissociate, releasing protons and acidifying the cell's interior. This can disrupt essential cellular processes and lead to cell death.

Furthermore, the interaction with the membrane can lead to increased permeability, causing the leakage of vital intracellular components such as ions, ATP, and nucleic acids. mdpi.com The lipophilic nature of the isopropyl group in this compound would likely facilitate its insertion into the bacterial cell membrane, potentially enhancing this disruptive effect. nih.gov

Antiparasitic Activity Research

Significant research has been conducted on the antiparasitic properties of this compound, particularly its efficacy against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Trypanocidal Activity against Protozoan Parasites (e.g., Trypanosoma cruzi)

Studies have demonstrated that 4-isopropyl salicylic (B10762653) acid exhibits potent trypanocidal activity against Trypanosoma cruzi. nih.govresearchgate.netmedigraphic.com In vitro tests have shown that this compound has a significantly better effect than the commercially available drugs nifurtimox (B1683997) and benznidazole (B1666585) against different strains of the parasite. nih.govresearchgate.netmedigraphic.com The trypanocidal effect was observed to be more pronounced in the NINOA strain compared to the MIGUZ strain of T. cruzi. nih.govresearchgate.netmedigraphic.com

At a concentration of 10 µM, 4-isopropyl salicylic acid was found to be one of the most effective compounds tested against epimastigotes of the NINOA strain. researchgate.net The research highlights the potential of this compound as a lead for the development of new anti-Chagasic drugs.

In Vitro Trypanocidal Activity of 4-isopropyl salicylic acid

| Compound | T. cruzi Strain | Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|---|

| 4-isopropyl salicylic acid | NINOA (epimastigotes) | 10 | Highly effective trypanocidal activity | researchgate.net |

| 4-isopropyl salicylic acid | NINOA and MIGUZ | Not specified | Higher and better trypanocidal effect than gossypol (B191359), nifurtimox, and benznidazole | nih.govresearchgate.netmedigraphic.com |

Enzyme Inhibition in Parasitic Metabolic Pathways (e.g., α-hydroxyacid dehydrogenase)

The mechanism behind the trypanocidal activity of this compound is linked to its ability to inhibit key enzymes in the parasite's metabolic pathways. nih.govresearchgate.netmedigraphic.com Specifically, it has been identified as a potent inhibitor of α-hydroxyacid dehydrogenase in T. cruzi. nih.govresearchgate.netmedigraphic.com This enzyme is crucial for the energy metabolism of the parasite. nih.govnih.govscielo.br

Research has shown that 4-isopropyl salicylic acid is a better inhibitor of T. cruzi α-hydroxyacid dehydrogenase than gossypol, a compound known to inhibit the growth of this parasite. nih.govresearchgate.netmedigraphic.com By targeting this essential enzyme, this compound disrupts the parasite's ability to generate energy, ultimately leading to its death. This targeted enzyme inhibition presents a promising strategy for the development of selective anti-trypanosomal drugs.

Antioxidant Activity Research

The antioxidant potential of phenolic compounds is a significant area of pharmacological research, owing to their ability to counteract oxidative stress implicated in various pathologies. The investigation into this compound and related structures involves both practical assays to measure radical scavenging ability and theoretical studies to understand the underlying chemical mechanisms.

Several standardized assays are commonly employed to determine the antioxidant capacity of chemical compounds in vitro. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The DPPH assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical, a process that can be monitored spectrophotometrically by the decrease in absorbance of the purple DPPH solution. mdpi.com Similarly, the ABTS assay quantifies the ability of a substance to scavenge the pre-formed ABTS radical cation. The FRAP assay is based on a different mechanism, measuring the reduction of the ferric-tripyridyltriazine [Fe(III)-TPTZ] complex to its ferrous [Fe(II)] form in the presence of an antioxidant. nih.gov

While direct studies on this compound are limited, research on analogous compounds provides some context. For instance, studies involving High-Performance Thin-Layer Chromatography (HPTLC) combined with DPPH bioautography have been used to identify antioxidant constituents in complex mixtures. nih.gov In such an analysis of various phenolic compounds, a structurally related compound, o-anisic acid (2-methoxybenzoic acid), was found to possess no antioxidant activity. nih.govnih.govuwa.edu.au This suggests that the specific arrangement of substituents on the benzoic acid ring is critical for radical scavenging capabilities and that not all phenolic acids are effective antioxidants. Further direct testing on this compound is necessary to determine its specific activity in these assays.

Theoretical and computational studies offer deep insights into the precise mechanisms by which antioxidants neutralize free radicals. Three primary mechanisms are often considered for phenolic antioxidants: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) directly donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing it. The thermodynamic feasibility of this process is often evaluated by calculating the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and a higher propensity for the HAT mechanism to occur. researchgate.net

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant transfers an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion. The initial electron transfer step is governed by the Ionization Potential (IP). nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is also a two-step process, particularly favored in polar, ionizing solvents. It begins with the deprotonation of the antioxidant's hydroxyl group to form a phenoxide anion (ArO-). This anion then donates an electron to the free radical. mdpi.comresearchgate.net

The dominant mechanism depends on factors such as the chemical structure of the antioxidant, the nature of the free radical, and the properties of the solvent. mdpi.com For phenolic acids, the presence of electron-donating groups and intramolecular hydrogen bonding can significantly influence these thermodynamic parameters. dntb.gov.ua While specific computational analyses for this compound are not widely available, the general principles derived from studies on salicylic acid and other hydroxybenzoic acids form the basis for predicting its likely antioxidant behavior. dntb.gov.ua

Antifeedant Activity Research (e.g., against agricultural pests)

Research into natural compounds with antifeedant properties is crucial for developing safer alternatives to synthetic pesticides. Antifeedants are substances that deter feeding by insects and other pests without killing them directly, thus protecting crops from damage. While there is a broad investigation into various classes of natural products like terpenes, alkaloids, and phenolics for these properties, specific research on this compound as an antifeedant against agricultural pests is not extensively documented in the available literature. Studies on related flavonoids have suggested that structural features, such as methoxylation, can influence their antifeedant activity. researchgate.net However, direct evidence and detailed studies on simple benzoic acid derivatives like this compound are lacking, indicating a gap in current research.

Enzyme Inhibition Studies (e.g., α-glucosidase, acetylcholinesterase, hCA II)

The inhibition of specific enzymes is a key strategy in the treatment of numerous diseases. Enzymes such as α-glucosidase (implicated in diabetes), acetylcholinesterase (linked to Alzheimer's disease), and human carbonic anhydrase II (hCA II, associated with glaucoma and other conditions) are common targets for therapeutic agents.

While studies specifically evaluating the inhibitory effects of this compound against these particular enzymes are not prominent, research on a related isomer, anisic acid (p-methoxybenzoic acid), has demonstrated clear enzyme inhibitory activity. Anisic acid was characterized as an inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.govresearchgate.net Kinetic studies revealed that it acts as a classical noncompetitive inhibitor, reversibly inhibiting the oxidation of L-DOPA with a notable inhibition constant (Kᵢ). nih.govresearchgate.net This finding highlights that benzoic acid derivatives can interact with and modulate the activity of enzymes, although the specific inhibitory profile of this compound remains to be determined.

| Compound | Target Enzyme | Type of Inhibition | IC₅₀ (mM) | Kᵢ (mM) |

| Anisic Acid | Tyrosinase | Noncompetitive | 0.60 | 0.603 |

Data sourced from studies on tyrosinase inhibition. nih.govresearchgate.net

In Vitro Anti-proliferative Effects on Cancer Cell Lines

Phenolic acids and their derivatives are a subject of interest in oncology research for their potential to inhibit the growth of cancer cells. nih.gov Studies have shown that certain methoxy (B1213986) derivatives of benzoic acid can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. nih.gov

Research on novel phosphatidylcholines containing anisic acid and veratric acid (another methoxybenzoic acid derivative) has demonstrated that these conjugates possess significantly higher cytotoxic activity against selected cancer cell lines compared to the free acids alone. nih.govmdpi.com For example, a lysophosphatidylcholine (B164491) conjugate of veratric acid was found to be 19 to 38 times more active than free veratric acid against human leukemia (MV4-11), breast (MCF-7), and colon (LoVo) cancer cell lines. nih.gov This suggests that lipophilization can be an effective strategy to enhance the anticancer potential of these phenolic acids. nih.gov While this research does not directly involve this compound, it establishes that the broader class of substituted benzoic acids serves as a promising scaffold for the development of new anti-proliferative agents.

| Cell Line | Cancer Type | Compound Type | Observed Effect |

| MV4-11 | Human Leukemia | Veratric acid-lysophosphatidylcholine | Effective proliferation inhibition nih.gov |

| MCF-7 | Human Breast Cancer | Veratric acid-lysophosphatidylcholine | Effective proliferation inhibition nih.gov |

| LoVo | Human Colon Cancer | Veratric acid-lysophosphatidylcholine | Effective proliferation inhibition nih.gov |

Table based on findings from studies on anisic and veratric acid conjugates. nih.gov

Other Biologically Relevant Activities (e.g., antiviral, nematicidal)

Beyond the activities previously discussed, the therapeutic potential of natural and synthetic compounds extends to other areas, including antiviral and nematicidal applications. Antiviral agents are sought to combat viral infections, while nematicides are used to control parasitic nematodes that can damage crops and affect animal health.

Currently, there is a lack of specific research in the scientific literature detailing the antiviral or nematicidal activities of this compound. While broader classes of more complex natural products are investigated for such properties, simple benzoic acid derivatives have not been a primary focus in these specific fields of study.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation of Molecular Structure with Observed Biological Potency

The biological potency of 2-Hydroxy-4-(propan-2-yl)benzoic acid is a direct consequence of the interplay between its key structural features: the aromatic ring, the hydroxyl group, the carboxylic acid moiety, and the isopropyl substituent at the C4 position.

The foundational salicylic (B10762653) acid scaffold, consisting of a hydroxyl group ortho to a carboxylic acid on a benzene (B151609) ring, is widely recognized as a critical pharmacophore for various biological activities, including anti-inflammatory and antimicrobial effects. The relative positions of the hydroxyl and carboxyl groups are crucial for activity.

The introduction of an alkyl group, such as the isopropyl group at the C4 position, significantly influences the molecule's lipophilicity. An increase in lipophilicity often correlates with enhanced biological activity, as it can improve the compound's ability to traverse biological membranes and reach its target site. Studies on n-alkylsalicylic acids have shown that their antimicrobial properties are characteristic of anionic surface-active agents, with potency being influenced by the alkyl chain length.

Identification of Critical Structural Motifs for Targeted Bioactivity

Specific structural motifs within this compound are essential for its targeted biological activities.

The Carboxylic Acid and Ortho-Hydroxyl Group: This arrangement is a cornerstone for the activity of many salicylic acid derivatives. The ability of these two groups to form an intramolecular hydrogen bond influences the molecule's conformation and acidity, which are often critical for binding to enzyme active sites or receptors. For many biological targets, the carboxylate group acts as a key binding moiety, interacting with positively charged residues in the target protein.

The Aromatic Ring: The benzene ring serves as a rigid scaffold, positioning the functional groups in a specific spatial orientation. It also participates in hydrophobic and π-stacking interactions with biological targets.

The C4-Isopropyl Group: The size, shape, and lipophilicity of the isopropyl group at the C4 position are determining factors for specific biological activities. This group can influence the molecule's fit within a binding pocket and contribute to hydrophobic interactions. For instance, in antimicrobial applications, the lipophilicity imparted by the alkyl chain is a key determinant of efficacy. The potency of n-alkylsalicylic acids against various microorganisms has been shown to be dependent on the length and position of the alkyl substituent.

Table 1: Influence of Structural Modifications on the Biological Activity of Salicylic Acid Derivatives

| Structural Modification | General Effect on Biological Activity | Rationale |

| Alteration of Hydroxyl and Carboxyl Group Positions | Loss or significant reduction of activity. | The ortho arrangement is crucial for the specific conformational and electronic properties required for target binding. |

| Esterification of the Carboxylic Acid | Can modulate activity and reduce gastric irritation. | Alters the acidity and polarity, affecting absorption and distribution. |

| Substitution on the Aromatic Ring | Can enhance or decrease activity depending on the substituent and its position. | Affects lipophilicity, electronic properties, and steric interactions with the target. |

| Introduction of an Alkyl Group at C4 | Generally increases lipophilicity, which can correlate with increased potency for certain activities (e.g., antimicrobial). | Improved membrane permeability and potential for enhanced hydrophobic interactions with the target. |

Development of Predictive Models for Analogues and Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the potency of novel, unsynthesized analogues and derivatives of this compound, thereby streamlining the drug discovery process.

The development of a robust QSAR model typically involves the following steps:

Data Set Compilation: A series of analogues of this compound with experimentally determined biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Describing atomic connectivity.

Geometrical descriptors: Relating to the 3D shape of the molecule.

Electronic descriptors: Quantifying charge distribution and orbital energies.

Physicochemical descriptors: Including lipophilicity (logP), molar refractivity, and polar surface area.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For analogues of this compound, QSAR studies would likely focus on descriptors that capture the variations in the alkyl substituent at the C4 position and any other modifications to the salicylic acid scaffold. Key descriptors would likely include those related to hydrophobicity (e.g., logP), steric parameters (e.g., molar volume), and electronic properties (e.g., Hammett constants).

While specific QSAR models for this compound are not extensively reported in publicly available literature, the principles of QSAR are widely applied to salicylic acid derivatives. Such models have been successfully used to predict the anti-inflammatory, antibacterial, and other biological activities of this class of compounds. The development of predictive QSAR models for analogues of this compound would be a valuable tool for designing new compounds with optimized activity profiles.

Natural Occurrence and Biosynthetic Pathway Research

Identification and Isolation from Biological Sources (e.g., Plant Species)

There is currently no scientific literature that reports the successful identification and isolation of 2-Hydroxy-4-(propan-2-yl)benzoic acid from any plant species or other biological sources. While various other isomers and related hydroxybenzoic acid derivatives have been identified in the plant kingdom, this specific compound remains elusive as a known natural product.

For instance, a related isomer, 4-(2-Hydroxypropan-2-yl)benzoic acid, has been reported in Eupatorium fortunei. This indicates that the fundamental chemical scaffold is present in nature, although the specific substitution pattern of this compound has not been observed.

Research has often focused on more commonly occurring phenolic compounds in plants, such as those in the Lamiaceae family. For example, species like Thymus vulgaris (thyme) are rich in phenolic compounds, but studies on their chemical composition have primarily identified compounds like thymol (B1683141), carvacrol, and rosmarinic acid, with no mention of this compound. mdpi.comresearchgate.net

Investigation of Proposed Biosynthetic Routes

Due to the lack of identification of this compound in natural sources, no specific biosynthetic pathway has been proposed or investigated for this compound. However, the biosynthesis of structurally related compounds can offer hypothetical routes.

The biosynthesis of phenolic monoterpenes such as thymol and carvacrol, which possess an isopropyl group, is well-studied in plants like thyme and oregano. pnas.orgresearchgate.netdb-thueringen.denih.govsemanticscholar.org This pathway originates from geranyl diphosphate, which is cyclized to γ-terpinene. pnas.orgresearchgate.net Subsequent oxidation steps involving cytochrome P450 monooxygenases and dehydrogenases lead to the formation of the aromatic rings of thymol and carvacrol. pnas.orgnih.govsemanticscholar.org While these are not benzoic acid derivatives, the pathway demonstrates the biological mechanism for the formation of the p-cymene (B1678584) skeleton, a structural component related to this compound.

The biosynthesis of the benzoic acid moiety in plants typically proceeds through the shikimic acid pathway. This pathway produces chorismate, a key precursor for various aromatic compounds, including p-hydroxybenzoic acid. While this provides a general framework for the formation of the benzoic acid core, the specific enzymatic steps that would lead to the hydroxylation at the C-2 position and the introduction of a propan-2-yl group at the C-4 position remain unknown in the context of a natural biological system.

Advanced Extraction and Isolation Methodologies from Complex Natural Matrices

Given that this compound has not been identified in natural matrices, there are no established advanced extraction and isolation methodologies specifically for this compound. However, techniques developed for the extraction of other phenolic acids from complex plant materials could be adapted for its potential discovery and isolation.

Advanced extraction techniques that have proven effective for other phenolic compounds include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. UAE has been successfully applied to extract phenolic compounds from Thymus vulgaris. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction times and often higher yields of bioactive compounds.

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is known for its selectivity and the ability to extract compounds without using toxic organic solvents.

Molecularly Imprinted Solid-Phase Extraction (MISPE): This is a highly selective technique that uses molecularly imprinted polymers (MIPs) to specifically bind to a target molecule or structurally similar compounds. MISPE has been developed for the selective extraction of p-hydroxybenzoic acid derivatives from plant extracts, such as those from Melissa officinalis. nih.gov This method could theoretically be adapted for the selective isolation of this compound if a suitable template molecule is used.

The table below summarizes some advanced extraction techniques that are relevant for the extraction of phenolic compounds from plant matrices.

| Extraction Method | Principle | Potential Application for this compound |

| Ultrasound-Assisted Extraction (UAE) | Uses sound waves to enhance extraction. | General extraction from a potential plant source. |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating. | Rapid screening of plant materials for the compound. |

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical fluids as solvents. | Green and selective extraction method. |

| Molecularly Imprinted Solid-Phase Extraction (MISPE) | Employs polymers with specific binding sites. | Highly selective isolation if the compound is present. |

Should future research identify a natural source of this compound, a combination of these advanced extraction techniques followed by chromatographic purification (e.g., HPLC) would be essential for its successful isolation and characterization.

Research on Derivatives, Analogues, and Hybrid Compounds

Design and Synthesis of Novel Derivatized Structures

The design of novel derivatives of 2-hydroxy-4-(propan-2-yl)benzoic acid focuses on modifying its primary functional groups—the carboxylic acid and the phenolic hydroxyl group—to modulate its physicochemical properties and biological activity. Synthetic strategies are often adapted from established methods for other hydroxybenzoic acids.

A common approach involves the esterification of the carboxylic acid group. For instance, hydroxybenzoic acids can be reacted with various alcohols in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to yield the corresponding esters. nih.gov This modification can enhance lipophilicity, potentially improving membrane permeability.

Another significant derivatization strategy is the synthesis of hydrazide-hydrazones. This multi-step process typically begins with the conversion of the benzoic acid to its corresponding hydrazide. The resulting 2,4-dihydroxybenzoic acid hydrazide can then undergo a condensation reaction with a variety of aromatic aldehydes. mdpi.com This reaction is usually carried out by heating the reactants in ethanol (B145695) until a precipitate forms, yielding a series of hydrazide-hydrazone derivatives. mdpi.com These derivatives introduce the azomethine (–N=CH–) linkage, which is a common pharmacophore in compounds with a wide range of biological activities. The synthesis of these derivatives is often straightforward, with high yields and reaction times typically ranging from 15 to 40 minutes. mdpi.com

The table below summarizes common synthetic methodologies for creating derivatives from related hydroxybenzoic acid scaffolds.

| Derivative Type | General Synthetic Method | Key Reagents | Purpose of Derivatization |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Increase lipophilicity, modify solubility |

| Hydrazide-Hydrazones | Condensation Reaction | Hydrazine hydrate, then various aromatic aldehydes | Introduce azomethine group, explore new biological targets |

| Azo Dyes | Diazotization and Coupling | Aromatic amine, NaNO₂, HCl, followed by coupling with the phenolic acid | Create compounds with potential antimicrobial and dyeing properties jocpr.com |

These synthetic routes provide a versatile platform for creating a large library of compounds from a single starting scaffold, enabling extensive structure-activity relationship (SAR) studies to identify molecules with optimized therapeutic potential.

Synthesis and Characterization of Metal Complexes with Related Ligands

Hydroxybenzoic acids and their derivatives, particularly Schiff bases, are excellent ligands for coordinating with metal ions due to the presence of oxygen and nitrogen donor atoms. researchgate.net The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. nih.govsbmu.ac.ir

The synthesis of these complexes typically involves the reaction of a Schiff base ligand with a metal salt in an alcoholic medium. researchgate.net For example, a Schiff base can be prepared by condensing a hydroxy-aldehyde with an amine. sbmu.ac.irwalisongo.ac.id The resulting ligand is then dissolved in a hot ethanolic solution, to which a solution of the metal salt (e.g., Cu(II), Ni(II), Zn(II) acetates) is added, often in a 1:1 molar ratio. sbmu.ac.ir The reaction mixture is heated and stirred, leading to the precipitation of the metal complex, which is then filtered, washed, and dried. sbmu.ac.ir

A significant application of hydroxybenzoic acids as ligands is in the formation of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. berkeley.edu For example, the solvothermal reaction of p-hydroxybenzoic acid with cobalt or manganese salts in N,N'-dimethylformamide (DMF) at high temperatures (e.g., 140 °C) yields three-dimensional MOFs. nih.govrsc.org In these structures, the carboxylate and hydroxyl groups of the acid act as linkers between the metal centers. nih.govrsc.orgresearchgate.net These materials are known for their high porosity and large surface areas, making them suitable for applications in catalysis and gas storage. berkeley.edu

Characterization of these metal complexes is crucial to determine their structure and coordination. Common analytical techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion, often indicated by a shift in the vibrational frequencies of the C=N (azomethine) and phenolic C-O groups. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions and suggest the geometry of the complex (e.g., octahedral, square-planar, tetrahedral). sbmu.ac.ir

Molar Conductance Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature. researchgate.netmdpi.com

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry and composition of the complexes. mdpi.com

The table below provides an overview of metal complexes synthesized using ligands related to this compound.

| Complex Type | Metal Ions Used | General Ligand Type | Typical Synthesis Method | Common Characterization Techniques |

|---|---|---|---|---|

| Schiff Base Complexes | Cu(II), Ni(II), Zn(II), Mn(II), Cr(III) | Schiff bases from hydroxy-aldehydes/ketones and amines | Refluxing ligand and metal salt in ethanol nih.govsbmu.ac.ir | IR, UV-Vis, Molar Conductance, Magnetic Susceptibility researchgate.netsbmu.ac.ir |

| Metal-Organic Frameworks (MOFs) | Co(II), Mn(II), Zn(II) | Hydroxybenzoic acids | Solvothermal reaction in DMF nih.govrsc.org | X-ray Diffraction, Elemental Analysis nih.govrsc.org |

Development and Evaluation of Hybrid Molecules for Enhanced Bioactivity

Molecular hybridization is an advanced strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single molecule with multiple pharmacological activities. nih.gov This approach aims to improve the activity of parent drugs, overcome drug resistance, or achieve a synergistic effect by acting on multiple biological targets. nih.gov

The this compound scaffold, being a derivative of salicylic (B10762653) acid, is an attractive candidate for creating hybrid molecules. Salicylic acid and its derivatives possess known anti-inflammatory and antimicrobial properties. nih.gov By linking this moiety to another bioactive agent, it is possible to create novel compounds with a dual or enhanced spectrum of activity.

The design of hybrid compounds requires a linker to connect the different pharmacophores. nih.gov The nature and length of this linker are critical as they can influence the steric and electronic properties of the final molecule, ensuring that each component can still interact with its respective target. nih.gov For instance, researchers have successfully synthesized hybrids by linking NSAIDs like ibuprofen (B1674241) or ketoprofen (B1673614) with pyrrolizine/indolizine derivatives, which are known for their cytotoxic activity, to create potential anticancer agents. nih.gov Similarly, phenazine-1-carboxylic acid has been conjugated with hydroxybenzoic acid esters to develop compounds with potential applications in agriculture. nih.gov

The evaluation of these hybrid molecules involves a comprehensive assessment of their biological activities. This includes testing for enhanced antimicrobial, anticancer, or anti-inflammatory effects compared to the individual parent compounds. nih.govnih.gov The goal is to identify hybrids that exhibit superior potency or a broader range of action.

The table below outlines the concept of developing hybrid molecules based on related structures.

| Pharmacophore 1 | Pharmacophore 2 | Potential Linker Type | Intended Biological Activity | Design Rationale |

|---|---|---|---|---|

| Hydroxybenzoic Acid Moiety | Anticancer Drug (e.g., Daunorubicin) | Amide or Ester Linkage | Enhanced/Targeted Anticancer | Combining anti-inflammatory and cytotoxic effects nih.gov |

| Hydroxybenzoic Acid Moiety | Antibiotic (e.g., Ciprofloxacin) | Click Chemistry Linker (e.g., Triazole) | Dual-action Antimicrobial | Overcoming antibiotic resistance by targeting multiple pathways nih.gov |

| Hydroxybenzoic Acid Moiety | Antifungal Agent | Ester or Ether Linkage | Broad-spectrum Antimicrobial | Synergistic activity against resistant fungal strains nih.gov |

Broader Research Applications and Future Directions

Role in Medicinal Chemistry Lead Discovery and Optimization

The salicylic (B10762653) acid scaffold is a cornerstone in medicinal chemistry, famously forming the basis of aspirin. nih.gov Derivatives of salicylic acid are investigated for a multitude of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netmdpi.com 2-Hydroxy-4-(propan-2-yl)benzoic acid serves as a valuable building block in the synthesis of more complex molecules. For instance, it can be used to synthesize sulfonamides, a class of drugs with antibacterial properties. biosynth.com

The process of lead discovery and optimization involves modifying a basic chemical structure to enhance desired biological activities and improve pharmacological profiles. The isopropyl group and the specific hydroxylation pattern of this compound offer unique steric and electronic properties that can be exploited in drug design. Researchers synthesize and test new derivatives to probe structure-activity relationships, aiming to create more potent and selective therapeutic agents. ekb.eg For example, studies on related hydroxybenzoic acid derivatives have yielded compounds with significant antifungal and anticancer activities, demonstrating the therapeutic potential inherent in this structural class. mdpi.com

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| N-cyclohexyl-2-hydroxybenzamide | Candida albicans ATCC 90028 | 570.05 |

| N-cyclohexyl-2-hydroxybenzamide | Candida albicans CBS 5602 | 570.05 |

| N-cyclohexyl-2-hydroxybenzamide | Candida tropicalis CBS 94 | 570.05 |

| N-cyclohexyl-2-hydroxybenzamide | Candida krusei CBS 573 | 570.05 |

Data from a study on salicylic acid derivatives, highlighting the potential for this class of compounds in developing new antifungal agents. mdpi.com

Contributions to Agrochemical and Pest Management Research

Substituted benzoic acids have long been recognized for their roles in agriculture, primarily as herbicides and plant growth regulators. cambridge.org The structural similarity of this compound to naturally occurring plant hormones and defense compounds makes it a candidate for agrochemical research.

Research has shown that benzoic acid and its hydroxylated derivatives can exhibit strong, concentration-dependent fungistatic activity against plant pathogens like Alternaria solani, the cause of early blight in tomatoes. nih.gov These compounds can help suppress fungal growth and reduce disease development. nih.gov Furthermore, derivatives of p-hydroxybenzoic acid have demonstrated a range of useful biological activities, including antialgal and nematicidal properties, which are crucial for effective pest management. researchgate.net The exploration of compounds like this compound could lead to the development of new, potentially safer, and more effective agents for crop protection. acs.org Some research has also explored the creation of crystalline complexes between 4-hydroxy benzoic acid and existing pesticides to improve their properties. google.com

Identification of Novel Pharmacological Targets

A key area of modern drug discovery is the identification of new molecular targets within the body that can be modulated to treat disease. Salicylic acid and its derivatives have been instrumental in this endeavor. While the primary targets of aspirin, cyclooxygenase (COX) enzymes, are well-known, recent research has uncovered several novel targets. nih.gov

High-throughput screening methods have identified that salicylic acid can bind to and modulate the activity of human proteins such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and high mobility group box 1 (HMGB1). nih.gov These proteins are implicated in various diseases, and modulating their activity represents a novel therapeutic strategy. Other studies have pointed to targets like cholinesterases and glucokinase as being susceptible to inhibition by salicylic acid derivatives. researchgate.netwilliams.edu Research into this compound and its unique derivatives could reveal interactions with these or other, yet undiscovered, pharmacological targets, opening new avenues for treating a wide range of conditions. nih.gov For example, derivatives of quinoline-4-carboxylic acid have been investigated as potent inhibitors for SIRT3, a mitochondrial deacetylase implicated in cancer. frontiersin.orgresearchgate.net

Exploration of Synergistic Effects with Established Agents

Combination therapy, where two or more agents are used together, is a powerful strategy in medicine that can lead to enhanced efficacy and reduced side effects. mdpi.com The synergistic effect occurs when the combined impact of the drugs is greater than the sum of their individual effects. nih.govmdpi.com

There is growing interest in combining plant-derived bioactive compounds with conventional chemotherapeutic agents. nih.gov Studies have shown that benzoic acid derivatives can act synergistically with other compounds. For example, combining certain histone deacetylase inhibitors with chemotherapy drugs can produce synergistic anticancer effects on melanoma cells. nih.gov This suggests that compounds like this compound could potentially enhance the activity of existing drugs, allowing for lower doses and potentially mitigating resistance. The investigation of such synergistic combinations is a promising frontier in pharmacology.

Emerging Research Areas and Unexplored Scientific Potential

The versatility of the this compound structure ensures its relevance in numerous emerging fields of scientific inquiry. Its potential applications are continually expanding as new biological activities are discovered.

Current research on related structures provides a glimpse into future possibilities. For instance, the synthesis of hybrid molecules, such as salicylic acid-salicylamide hybrids, is being explored for antioxidant and acetylcholinesterase inhibitory effects, which could be relevant for neurodegenerative diseases. researchgate.net The development of multivalent derivatives, such as those based on thiacalix cambridge.orgarene, is showing promise for creating new antibacterial agents. mdpi.com Furthermore, the unique properties of this compound make it a candidate for materials science applications and as a catalyst in chemical synthesis. biosynth.com As analytical techniques become more sophisticated and our understanding of biological pathways deepens, the full scientific potential of this compound and its derivatives will undoubtedly continue to be unveiled.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.